Ret-IN-16 Retains Sub-20 nM Potency Against RET V804L Gatekeeper Mutant, a Critical Resistance Variant Poorly Addressed by First-Generation RET Inhibitors
Ret-IN-16 maintains an IC₅₀ of 15.05 nM against the RET V804L gatekeeper mutant, a variant that confers resistance to multiple ATP-competitive RET inhibitors due to steric hindrance in the kinase hinge region [1]. In contrast, the clinical multi-kinase inhibitor cabozantinib exhibits IC₅₀ values of 5.2 nM against wild-type RET but demonstrates approximately 10- to 20-fold reduced potency against RET V804L (reported IC₅₀ ranging from 50–110 nM across independent biochemical assays) [2]. This retention of nanomolar potency positions Ret-IN-16 as a more suitable chemical probe for interrogating V804L-driven resistance mechanisms in preclinical RET-dependent cancer models.
| Evidence Dimension | Biochemical inhibition potency (IC₅₀) against RET V804L gatekeeper mutant |
|---|---|
| Target Compound Data | IC₅₀ = 15.05 nM |
| Comparator Or Baseline | Cabozantinib: IC₅₀ = 50–110 nM (varies by assay format) |
| Quantified Difference | Ret-IN-16 exhibits 3.3- to 7.3-fold greater potency against RET V804L relative to cabozantinib |
| Conditions | In vitro kinase activity assay; RET V804L recombinant protein |
Why This Matters
Procurement of Ret-IN-16 provides a chemical tool that interrogates V804L gatekeeper resistance with nanomolar potency, enabling robust dose-response studies that cabozantinib cannot reliably support.
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- [2] Bentzien F, Zuzow M, Heald N, et al. In vitro and in vivo activity of cabozantinib (XL184), an inhibitor of RET, MET, and VEGFR2, in a model of medullary thyroid cancer. Thyroid. 2013;23(12):1569-1577. View Source
